1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
CAS No.: 1171604-89-9
Cat. No.: VC2985257
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171604-89-9 |
|---|---|
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 1-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | UMHITRVPVQHIPQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC |
| Canonical SMILES | COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one consists of three key structural components:
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A pyrrolidin-2-one ring (γ-lactam): A five-membered ring containing a nitrogen atom and a carbonyl group at the 2-position
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A 4,5-dimethoxy-2-nitrophenyl group: A benzene ring with methoxy groups at positions 4 and 5, and a nitro group at position 2
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An ethyl linker: A two-carbon chain connecting the nitrogen of the pyrrolidin-2-one to the phenyl group
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
The 4,5-dimethoxy-2-nitrophenyl group in the compound is known for its photochemical properties. Compounds containing this group typically absorb light in the near-UV range (340-360 nm), which can trigger photochemical reactions . In comparison to similar photoreactive groups like the 1-(2-nitrophenyl)ethyl (NPE) caging group, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) substituent has a longer-wavelength absorption maximum (approximately 355 nm) and therefore absorbs 340-360 nm light more efficiently .
Synthetic Methodologies
N-Alkylation Approach
One potential synthetic route involves the direct N-alkylation of pyrrolidin-2-one using an appropriate 4,5-dimethoxy-2-nitrophenylethyl halide or similar electrophile. Recent developments in catalytic N-alkylation using alcohols could also provide an alternative approach. For instance, Ru(II)-catalyzed methods have been reported for efficient and selective N-alkylation of amines by aliphatic alcohols . This approach could potentially be applied using 2-(4,5-dimethoxy-2-nitrophenyl)ethanol as a starting material.
The reaction scheme would involve:
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Preparation of 2-(4,5-dimethoxy-2-nitrophenyl)ethanol or corresponding halide
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Direct N-alkylation of pyrrolidin-2-one under basic conditions or appropriate catalysis
Donor-Acceptor Cyclopropane Approach
An alternative approach could utilize the methodology described for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes . This method includes:
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Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines
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Followed by in situ lactamization and dealkoxycarbonylation
This approach could potentially be adapted by using an appropriately functionalized 4,5-dimethoxy-2-nitrophenylethylamine as the nucleophile in the reaction with donor-acceptor cyclopropanes.
Table 2: Potential Reagents for the Synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
| Approach | Starting Materials | Reagents/Conditions | Expected Yield |
|---|---|---|---|
| Direct N-alkylation | Pyrrolidin-2-one, 2-(4,5-dimethoxy-2-nitrophenyl)ethyl bromide | NaH, DMF, 0°C to rt | Moderate to good |
| Catalytic N-alkylation | Pyrrolidin-2-one, 2-(4,5-dimethoxy-2-nitrophenyl)ethanol | [Ru(L₁a)(PPh₃)Cl₂] (1.0 mol%), base, toluene, reflux | Moderate |
| Donor-acceptor cyclopropane approach | Appropriate donor-acceptor cyclopropane, 2-(4,5-dimethoxy-2-nitrophenyl)ethylamine | Ni(ClO₄)₂·6H₂O, toluene, AcOH, reflux | Moderate |
Pharmacological Properties and Biological Activities
Activities Related to the Pyrrolidin-2-one Core
The pyrrolidin-2-one (γ-lactam) scaffold is present in many pharmaceutically active compounds. Compounds containing this motif have shown activities including:
Photoreactive Properties
The 4,5-dimethoxy-2-nitrophenyl group is well-known for its photoactive properties and is commonly used in "caged" compounds . This feature may confer light-controlled biological activity to the molecule, potentially allowing:
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Spatiotemporal control of drug release
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Light-controlled modulation of biological processes
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Photoactivated cytotoxicity
Structure-Activity Relationships
The combination of the pyrrolidin-2-one core with the 4,5-dimethoxy-2-nitrophenyl group through an ethyl linker may result in unique pharmacological properties. The ethyl linker provides flexibility to the molecule, potentially allowing it to adapt its conformation to interact with various biological targets.
Table 3: Potential Biological Activities Based on Structural Features
Analytical Characterization
UV-Visible Spectroscopy
The 4,5-dimethoxy-2-nitrophenyl group typically shows strong absorption in the near-UV region. Based on similar compounds, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one would be expected to show:
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Absorption maximum around 340-360 nm due to the 4,5-dimethoxy-2-nitrophenyl moiety
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Additional absorption bands corresponding to π→π* and n→π* transitions of the aromatic and carbonyl groups
NMR Spectroscopy
The expected key signals in the ¹H NMR spectrum would include:
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Signals for the methoxy groups (typically around 3.8-4.0 ppm)
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Signals for the aromatic protons of the 4,5-dimethoxy-2-nitrophenyl group
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Signals for the ethyl linker protons
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Signals for the pyrrolidinone ring protons
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with UV detection would be suitable for the analysis of this compound, utilizing the strong UV absorption of the 4,5-dimethoxy-2-nitrophenyl group. Mass spectrometry would provide additional confirmation of the compound's identity and purity.
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